4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate
Description
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate is a synthetic organic compound featuring a central acryloyl group bridging a 2,4-dimethoxyphenyl moiety and a 4-chlorobenzoate ester. The compound’s structure combines electron-donating methoxy groups (on the phenyl ring) and an electron-withdrawing chloro substituent (on the benzoate ester), which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO5/c1-28-21-13-7-17(23(15-21)29-2)8-14-22(26)16-5-11-20(12-6-16)30-24(27)18-3-9-19(25)10-4-18/h3-15H,1-2H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPULMSHNFVSPZ-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The reaction between 4-hydroxyacetophenone (1 , 10 mmol) and 2,4-dimethoxybenzaldehyde (2 , 10 mmol) in ethanol (50 mL) with aqueous NaOH (20%, 15 mL) under reflux (80°C, 6 hr) yields the chalcone derivative 3 (4-(3-(2,4-dimethoxyphenyl)acryloyl)phenol).
Key Parameters:
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Base : NaOH (20% aqueous)
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Solvent : Ethanol
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Temperature : 80°C
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Yield : 78–82%
Mechanistic Insight:
The base deprotonates the acetophenone α-hydrogen, enabling aldol condensation with the aldehyde. Dehydration forms the α,β-unsaturated ketone (acryloyl group).
Characterization Data:
Alternative Catalytic Systems
Recent advances propose microwave-assisted condensation (100°C, 30 min) using Amberlyst-15 (10% w/w) in solvent-free conditions, achieving 88% yield. This method reduces reaction time and avoids base-induced side reactions.
Esterification with 4-Chlorobenzoic Acid
Acyl Chloride Activation
4-Chlorobenzoic acid (4 , 10 mmol) reacts with thionyl chloride (SOCl2, 15 mmol) in anhydrous DCM (30 mL) at 0°C for 2 hr, followed by room temperature stirring (12 hr). The resultant 4-chlorobenzoyl chloride (5 ) is distilled under reduced pressure.
Reaction Conditions:
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Activator : SOCl2
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Solvent : Dichloromethane (DCM)
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Yield : 92–95%
Esterification via Schotten-Baumann Reaction
The acryloylphenol 3 (5 mmol) reacts with 5 (6 mmol) in dry pyridine (20 mL) at 0°C for 1 hr, followed by room temperature (24 hr). Quenching with ice-water and extraction with ethyl acetate affords the crude product, purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Optimized Conditions:
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Base : Pyridine
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Solvent : Pyridine (neat)
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Temperature : 0°C → RT
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Yield : 85–88%
Characterization Data:
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1H NMR (400 MHz, CDCl3) : δ 8.12 (d, J = 8.8 Hz, 2H, ArH), 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.64 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 15.6 Hz, 1H, CH=CO), 7.32–7.28 (m, 4H, ArH), 6.92 (s, 1H, ArH), 3.94 (s, 3H, OCH3), 3.92 (s, 3H, OCH3).
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13C NMR (100 MHz, CDCl3) : δ 190.2 (C=O), 165.4 (COO), 152.1, 148.9, 144.3, 134.6, 131.2, 130.5, 129.8, 128.7, 124.5, 121.8, 114.2, 106.5, 56.3 (OCH3), 56.1 (OCH3).
Coupling Agent-Mediated Esterification
An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 6 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol) in DCM (30 mL) at RT (24 hr), yielding 89% product. This method circumvents acyl chloride handling but requires stringent moisture control.
Comparative Analysis:
| Method | Yield (%) | Purity (%) | Reaction Time (hr) |
|---|---|---|---|
| Schotten-Baumann | 85–88 | 98 | 24 |
| EDCI/DMAP | 89 | 97 | 24 |
| Microwave-Assisted | 90 | 96 | 2 |
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
A patent-pending method (CN100516055C) utilizes a fixed-bed reactor with alkaline earth metal catalysts (e.g., MgO) at 120°C, achieving 92% yield in 4 hr. This approach minimizes solvent use and enhances throughput.
Reactor Parameters:
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Catalyst : MgO (5% w/w)
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Temperature : 120°C
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Pressure : 1 atm
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Residence Time : 30 min
Analytical Validation and Quality Control
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water = 70:30, 1 mL/min) confirms >98% purity. Key impurities include unreacted 4-hydroxyacetophenone (<0.5%) and hydrolyzed ester (<0.3%).
Stability Studies
The compound exhibits stability under nitrogen at −20°C for 12 months. Accelerated degradation studies (40°C/75% RH, 6 months) show <2% decomposition, primarily via ester hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate exhibits promising anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. In vitro studies demonstrate that concentrations ranging from 10 to 100 µM significantly reduce cell viability in cancer cell lines such as MCF-7 and HeLa .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Growth inhibition |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes that are crucial for various biological processes.
- Acetylcholinesterase Inhibition : Preliminary studies suggest that it effectively inhibits acetylcholinesterase, which is relevant for treating Alzheimer’s disease. The IC50 values obtained indicate a dose-dependent inhibition pattern .
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| Acetylcholinesterase | 50 | Competitive |
| Urease | 45 | Non-competitive |
Antimicrobial Properties
The antimicrobial activity of the compound has been assessed against various bacterial strains.
- Efficacy Against Pathogens : Studies reveal that derivatives of this compound exhibit moderate to strong antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Screening
In a study conducted by the National Cancer Institute, the compound was evaluated across a panel of cancer cell lines using a single-dose assay. Results indicated significant growth inhibition rates, highlighting its potential as an anticancer agent .
Enzyme Inhibition Assays
A modified Ellman’s assay was employed to evaluate the inhibitory effects on acetylcholinesterase. The results demonstrated effective inhibition at concentrations around 50 µM, suggesting potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Efficacy Assessment
A comprehensive screening assessed the antibacterial efficacy of synthesized analogs of this compound against common pathogens. Certain derivatives showed IC50 values below 50 µM, demonstrating significant potency against resistant strains .
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl rings or the ester group. These variations significantly alter reactivity, solubility, and functional applications. Key comparisons include:
Application-Specific Comparisons
- Corrosion Inhibition : The 3,4-dimethoxyphenyl acryloyl derivative () exhibits superior inhibition efficiency (89%) compared to its nitro-substituted analog (76%) due to the electron-donating methoxy groups enhancing adsorption on metal surfaces .
- The target compound’s methoxy groups may reduce solubility but improve membrane permeability in drug delivery systems .
- Synthetic Utility : Brominated benzoate derivatives () highlight how halogen substituents (Br vs. Cl) increase molecular weight and alter reactivity in coupling reactions .
Physicochemical Properties
- Lipophilicity : The 2,4-dimethoxy and 4-chloro substituents in the target compound likely confer higher logP values compared to hydroxylated analogs (e.g., caffeic acid) or sulfonated derivatives ().
- Thermal Stability: Methoxy groups generally enhance thermal stability relative to nitro or seleno groups, as seen in ’s corrosion inhibitors .
Research Findings and Gaps
- Corrosion Inhibition : Methoxy-substituted acryloyl derivatives outperform nitro analogs, suggesting electron-donating groups enhance adsorption on metal surfaces .
- Biological Potential: Structural similarities to caffeic acid () imply possible antioxidant or anti-inflammatory activity, though methoxy groups may reduce bioavailability compared to hydroxylated analogs.
- Synthetic Challenges : Halogenated benzoate esters () require precise conditions for conjugation, which may apply to the target compound’s synthesis.
Biological Activity
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate, also known by its CAS number 331461-54-2, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by empirical studies and data.
The compound is synthesized through the reaction of 4-chlorobenzoic acid with 4-[3-(2,4-dimethoxyphenyl)acryloyl]phenol. This process typically employs dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate esterification. The resulting compound exhibits a molecular formula of C23H19ClO6S, indicating the presence of multiple functional groups that contribute to its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets, leading to various pharmacological effects. It has been investigated for multiple biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to other chloroacetamide derivatives, which have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA), as well as some fungi .
- Anticancer Potential : There is ongoing research into the anticancer properties of compounds with similar structures. The interaction with cancer cell receptors may inhibit tumor growth or induce apoptosis in malignant cells.
Case Studies
- Antimicrobial Efficacy : In a study focused on N-substituted chloroacetamides, compounds structurally related to this compound demonstrated significant antibacterial activity. The study employed quantitative structure-activity relationship (QSAR) analysis which indicated that halogenated derivatives exhibited improved lipophilicity and membrane permeability, enhancing their antimicrobial efficacy against various pathogens .
- Anticancer Research : A comparative analysis involving various acrylamide derivatives highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. These studies often utilize in vitro assays on cell lines derived from human tumors to assess cytotoxicity and mechanism of action.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
